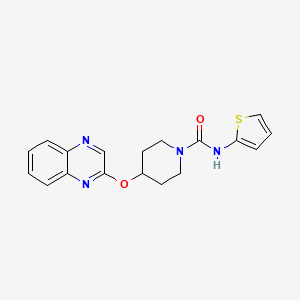

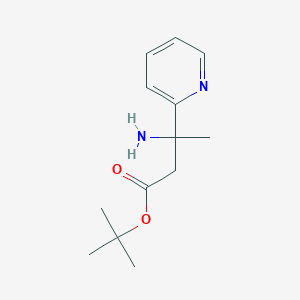

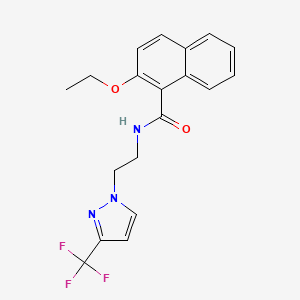

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-ethoxy-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-ethoxy-1-naphthamide, commonly known as DDAO-EN, is a fluorescent dye that is widely used in scientific research. It is a member of the naphthamide family of dyes and is known for its high sensitivity, photostability, and low background fluorescence. DDAO-EN is used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

科学的研究の応用

1. Crystal Structure and Conformational Analysis

- The compound shows interesting crystal structure features, where the N atom of the dimethylamino group is displaced from the plane of the naphthalene ring system. The ethoxy groups in the compound adopt zigzag conformations, and in the crystal, weak intermolecular hydrogen bonds form a three-dimensional network (Zhang, Qu, & Liu, 2009).

2. Tautomeric Reactions and Structural Investigations

- The compound is involved in tautomeric reactions involving proton transfer in certain derivatives, as studied through NMR spectroscopy and x-ray structure determination. These reactions and structures play a crucial role in understanding the chemical behavior of the compound (Olivieri, Wilson, Paul, & Curtin, 1989).

3. Potential in Alzheimer's Disease Research

- Derivatives of the compound, such as [18F]FDDNP, are used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is crucial for monitoring disease progression and evaluating treatment responses (Shoghi-Jadid et al., 2002).

4. Role in Antineoplastic Activity

- Structural modification studies of anthraquinones containing dimethylamino groups have shown that certain modifications can lead to improved antineoplastic activity. Understanding these structural-activity relationships is vital for developing more effective cancer therapies (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).

5. Applications in Nucleotide Chemistry

- The compound's derivatives are used in protecting the amino functions of the aglycone residues in nucleotides, showcasing its utility in the synthesis of monomeric building blocks for DNA and RNA (Wagner & Pfleiderer, 1997).

6. Electropolymerization Studies

- Studies on silicon naphthalocyanines with dimethylamino derivatives highlight the compound's role in electropolymerization processes, which are significant in developing advanced materials and coatings (Bıyıklıoğlu & Alp, 2017).

7. Interactions with Nanoparticles and Surfactants

- Research on the fluorescence quenching of quinoline dyes by silver nanoparticles and surfactants involves derivatives of the compound. These interactions are crucial for developing sensitive detection methods in analytical chemistry (Khan & Asiri, 2016).

特性

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2/c1-6-30-23-16-13-18-9-7-8-10-21(18)24(23)25(29)26-17-22(28(4)5)19-11-14-20(15-12-19)27(2)3/h7-16,22H,6,17H2,1-5H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDRPGQJGRCGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)